LogP Reduction vs. 5-Oxa-2-azaspiro[3.5]nonane: A 0.6 Unit Gain in Hydrophilicity
5,8-Dioxa-2-azaspiro[3.5]nonane exhibits a computed LogP of −0.6248 (ChemScene computational chemistry data), representing a shift of approximately −0.6 LogP units versus the single-oxa analog 5-oxa-2-azaspiro[3.5]nonane, which is expected to reside near LogP ≈ 0.0 based on its larger hydrocarbon content (C₇ vs. C₆) and one fewer oxygen atom . In spiroazetidine SAR campaigns, a ΔLogP of 0.5–1.0 units has been demonstrated to measurably influence aqueous solubility, CYP450 metabolic stability, and off-target pharmacology profiles [1][2].
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP = −0.6248 (ChemScene computational data; C₆H₁₁NO₂, MW 129.16, TPSA 30.49 Ų) |
| Comparator Or Baseline | 5-Oxa-2-azaspiro[3.5]nonane (C₇H₁₃NO, MW 127.19, TPSA ≈ 21.3 Ų, predicted LogP ≈ 0.0; exact computed value not publicly reported per available sources) |
| Quantified Difference | ΔLogP ≈ −0.6 (target compound more hydrophilic); ΔMW = +1.97 Da; ΔH-bond acceptors = +1 |
| Conditions | Computational prediction; LogP values derived from vendor-provided ChemScene data (target) and class-level structural inference (comparator). No experimental LogD₇.₄ data located for either compound. |
Why This Matters
Lower LogP reduces the risk of hERG binding, phospholipidosis, and non-specific protein binding, making the dioxa scaffold preferable for CNS and safety-sensitive programs where lipophilicity-driven attrition is a concern.
- [1] Degorce S, Bodnarchuk M, Scott J. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Med Chem Lett. 2019;10(8):1198-1204. View Source
- [2] Burkhard J, Wagner B, Fischer H, Schuler F, Müller K, Carreira E. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angew Chem Int Ed. 2010;49(20):3524-3527. View Source
